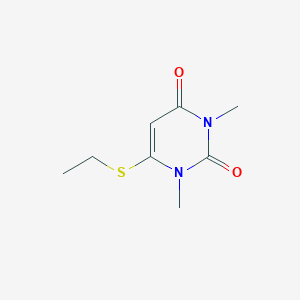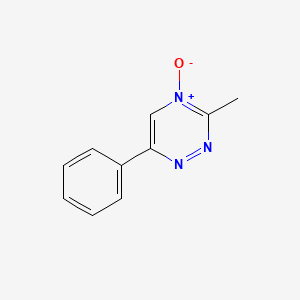
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
概要
説明
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is a heterocyclic compound that belongs to the class of 1,2,4-triazine N-oxides.
準備方法
The synthesis of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide can be achieved through several methods. One common approach involves the oxidation of 1,2,4-triazines using organic peracids or hydrogen peroxide in the presence of carboxylic acids . Another method includes the nucleophilic addition of arylamine to a precursor compound, followed by further reactions with esters in the presence of a base such as sodium methoxide in tetrahydrofuran (THF) . Industrial production methods often utilize microwave-assisted, solid-phase, and metal-based reactions to achieve high yields and efficiency .
化学反応の分析
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using organic peracids or hydrogen peroxide.
Nucleophilic Addition: It reacts with nucleophiles such as arylamines.
Electrophilic Addition: The presence of the N-oxide group makes it susceptible to electrophilic attack.
Common reagents used in these reactions include organic peracids, hydrogen peroxide, arylamines, and bases like sodium methoxide . Major products formed from these reactions include various substituted triazine derivatives .
科学的研究の応用
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide involves its interaction with molecular targets such as GABAA receptors in the central nervous system . The compound’s N-oxide group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations and biological interactions .
類似化合物との比較
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide can be compared with other similar compounds such as:
6-Phenyl-1,2,4-triazine 4-oxide: Similar structure but lacks the methyl group at the 3-position.
3-Amino-1,2,4-triazine: Contains an amino group instead of a phenyl group at the 6-position.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: A fused ring system with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
3-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-12-10(7-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXGJNMHUVHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(N=N1)C2=CC=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340894 | |
| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33859-54-0 | |
| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)


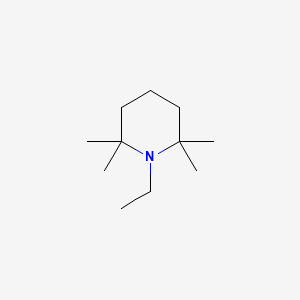
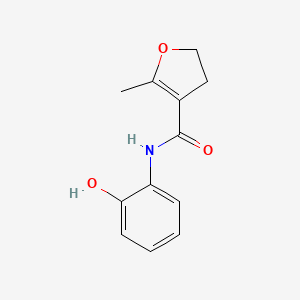
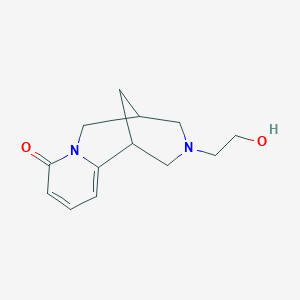
![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)
![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)
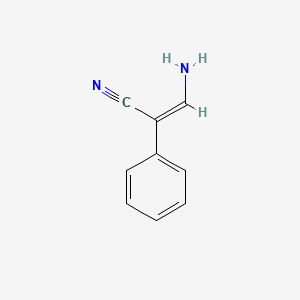
![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)


